molecular formula C20H20Cl2N6O B2728547 4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine CAS No. 1291860-10-0

4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2728547
CAS No.: 1291860-10-0
M. Wt: 431.32
InChI Key: ZQXREPVUAUONLP-UHFFFAOYSA-N
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Description

This product is the chemical compound 4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine ( 1291860-10-0), supplied with a minimum purity of 90% . It has a molecular formula of C20H24Cl2N6O and a molecular weight of 435.35 g/mol . This complex molecule is built on a hybrid heterocyclic scaffold, integrating a 1,2,3-triazole core linked via a carbonyl group to a piperazine ring. This specific architecture is significant in modern medicinal chemistry, as the 1,2,3-triazole moiety is known for its metabolic stability, capability for hydrogen bonding, and frequent application in anticancer and antimicrobial research . Furthermore, the piperazine ring is a common pharmacophore that can enhance solubility and contribute to binding with biological targets . The strategic incorporation of chlorophenyl substituents may influence the compound's lipophilicity and overall interaction with enzymes or receptors. While the specific biological data for this exact molecule is an area of ongoing investigation, compounds featuring similar 1,2,3-triazole-piperazine hybrids have demonstrated promising anti-proliferative activity against various human cancer cell lines in scientific studies . Researchers can utilize this chemical as a key intermediate or a novel scaffold for screening in oncology and infectious disease projects, particularly for developing targeted therapies. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

[5-(3-chloroanilino)triazolidin-4-yl]-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24Cl2N6O/c1-13-5-6-15(22)12-17(13)27-7-9-28(10-8-27)20(29)18-19(25-26-24-18)23-16-4-2-3-14(21)11-16/h2-6,11-12,18-19,23-26H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBNTRUXIIKKIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3C(NNN3)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine is a complex organic molecule that incorporates a piperazine ring and a triazole moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C20H24Cl2N6O
  • Molecular Weight : 435.3 g/mol
  • CAS Number : 1291860-10-0

Anticancer Properties

Research has demonstrated that piperazine derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its ability to inhibit cell growth in several types of cancer:

Cancer Type Cell Lines Tested Cytotoxicity Observed
LiverHUH7, HEPG2Significant inhibition
BreastMCF7, T47DSignificant inhibition
ColonHCT116Significant inhibition
EndometrialMFE-296Significant inhibition

In studies, the compound showed a dose-dependent inhibition of cell growth, with notable efficacy against liver and breast cancer cells. The cytotoxic effects were attributed to the induction of apoptosis and disruption of cell cycle progression .

The biological activity of this compound is largely influenced by its structural components:

  • Piperazine Moiety : Known for its ability to interact with various biological targets, piperazines can inhibit microtubule synthesis and disrupt angiogenesis, critical for tumor growth and metastasis.
  • Triazole Ring : Triazole derivatives have been associated with a wide range of biological activities, including antifungal and anticancer effects. They may function by modulating enzyme activities or interfering with nucleic acid synthesis .

The mechanism by which this compound induces cytotoxicity includes:

  • Apoptosis Induction : Triggering programmed cell death pathways in cancer cells.
  • Cell Cycle Arrest : Interfering with the normal progression of the cell cycle, leading to reduced proliferation.

Case Studies

A notable case study involved the evaluation of similar piperazine derivatives against multiple cancer types. In vitro studies indicated that these compounds could significantly suppress tumor growth in xenograft models, demonstrating their potential as effective anticancer agents .

Another study highlighted the use of real-time cell growth monitoring techniques to assess the cytotoxic effects of related compounds on various cancer cell lines. The results indicated that these compounds exhibited irreversible growth-inhibitory effects after 24 hours of treatment .

Pharmacological Potential

Beyond anticancer activity, derivatives containing piperazine and triazole moieties have shown promise in other therapeutic areas:

  • Antimicrobial Activity : Some studies suggest that similar compounds possess antibacterial properties against pathogens like Staphylococcus aureus.
  • Neurological Effects : Piperazine derivatives have been explored for their potential in treating neurological disorders due to their interaction with neurotransmitter systems.

Scientific Research Applications

Synthesis and Structural Insights

The synthesis of this compound typically involves the reaction of piperazine derivatives with triazole moieties. Various synthetic pathways have been explored to optimize yield and purity, often utilizing techniques such as microwave-assisted synthesis and solvent-free conditions to enhance efficiency and reduce environmental impact .

Biological Activities

Antimicrobial Properties: Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds containing the triazole ring can effectively inhibit the growth of various bacteria and fungi. This particular compound's structural features may enhance its interaction with microbial enzymes, leading to increased antimicrobial efficacy .

Anticancer Potential: The triazole scaffold has been linked to anticancer activities due to its ability to interfere with cellular processes such as angiogenesis and cell proliferation. Preliminary studies suggest that derivatives similar to this compound may exhibit cytotoxic effects against different cancer cell lines by inducing apoptosis or inhibiting key signaling pathways involved in tumor growth .

Central Nervous System Activities: Compounds with piperazine structures are often investigated for their neuropharmacological properties. There is emerging evidence that this compound could exhibit anxiolytic or antidepressant effects, potentially through modulation of neurotransmitter systems in the brain .

Antimicrobial Activity Assessment

A recent study evaluated the antimicrobial efficacy of various triazole derivatives, including those structurally related to the compound . Results indicated that certain derivatives demonstrated moderate to strong activity against pathogens such as Staphylococcus aureus and Escherichia coli. The study highlighted the importance of substituent groups on the piperazine and triazole rings in determining overall antimicrobial potency .

Anticancer Activity Evaluation

In a separate investigation focusing on anticancer properties, compounds similar to 4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine were tested against various cancer cell lines. Notably, a derivative exhibited significant inhibition of proliferation in breast cancer cells (MCF-7) with an IC50 value indicating effective cytotoxicity at low concentrations. Mechanistic studies suggested that these compounds induce cell cycle arrest and apoptosis via mitochondrial pathways .

Summary of Findings

Application Biological Activity References
AntimicrobialModerate to strong activity against bacteria
AnticancerCytotoxic effects on cancer cell lines
NeuropharmacologicalPotential anxiolytic effects

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical structural and functional comparisons between Compound A and related compounds identified in the literature:

Compound Core Structure Substituents Reported Activities Molecular Weight (g/mol) Key References
Compound A 1,2,3-Triazole - 3-Chlorophenylamine
- Piperazine-1-carbonyl
- 5-Chloro-2-methylphenyl
Inferred: Potential CNS or antimicrobial activity (based on structural analogs) ~450 (estimated) N/A
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole - 4-Chlorobenzylidene
- 4-Methylphenyl
Insecticidal, fungicidal 317.8
5-(4-Chloro-1-methyl-1H-pyrazol-3-yl)-N-(3-chlorophenyl)-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole - 3-Chlorophenylamine
- 4-Chloro-1-methylpyrazole
Not explicitly reported; structural similarity to pesticidal agents 326.2
4-(3-Chlorophenyl)-N-[2-oxo-2-(1H-1,2,4-triazol-3-ylamino)ethyl]-1-piperazinecarboxamide Piperazine-carboxamide - 3-Chlorophenyl
- 1,2,4-Triazol-3-ylamino
Inferred: Antifungal or kinase inhibition (triazole-piperazine hybrids) 405.3
5-Amino-1-(3-chlorobenzyl)-N-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide 1,2,3-Triazole - 3-Chlorobenzyl
- 4-Isopropylphenylcarboxamide
Inferred: Anticancer (triazole-carboxamide derivatives) 384.9
N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]... Piperazine-carboxyl - Trifluoromethylphenyl
- Cyclopentyl-tetrahydro-2H-pyran-4-amine
Patent: Therapeutic agent (undisclosed target) 468.2

Structural and Functional Analysis

Core Heterocycle Differences: Compound A’s 1,2,3-triazole contrasts with thiadiazole (e.g., ) or pyrazole (e.g., ) cores in analogs. The 1,2,3-triazole in Compound A and 5-Amino-1-(3-chlorobenzyl)-...carboxamide may enhance metabolic stability compared to 1,3,4-thiadiazole derivatives, which are prone to hydrolysis .

Substituent Effects: The 3-chlorophenyl group in Compound A and 4-(3-Chlorophenyl)-N-[2-oxo-2-(1H-1,2,4-triazol-3-ylamino)ethyl]-... Piperazine-1-carbonyl in Compound A and patent derivatives introduces conformational flexibility, a feature critical for G-protein-coupled receptor (GPCR) modulation.

Bioactivity Trends :

  • Thiadiazole derivatives (e.g., ) are associated with pesticidal activity, whereas triazole-piperazine hybrids (e.g., ) are explored for anticancer or antifungal applications. Compound A ’s dual chloro-substitution may confer dual activity, though empirical data are lacking.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what reagents are critical for key intermediates?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and coupling. For example:
  • Cyclization : Phosphorus oxychloride (POCl₃) at 120°C is used to form the oxadiazole or triazole core .
  • Coupling : Piperazine intermediates are synthesized via nucleophilic substitution, using reagents like 1-(5-chloro-2-methylphenyl)piperazine and carbonylating agents (e.g., phosgene derivatives) .
  • Purification : Normal-phase chromatography (ethyl acetate/dichloromethane gradients) or crystallization (methanol/water) is employed .

Q. Table 1. Key Synthetic Steps and Yields

StepReagents/ConditionsYield (%)Reference
CyclizationPOCl₃, 120°C55–85
Piperazine couplingDichlorophenylpiperazine, reflux70–90
PurificationChromatography (CH₂Cl₂/MeOH)>80

Q. How is structural confirmation performed for this compound and its intermediates?

  • Methodological Answer :
  • Spectroscopy : IR confirms carbonyl (C=O, ~1650–1750 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups. ¹H/¹³C NMR identifies aromatic protons (δ 6.5–8.0 ppm) and piperazine methyl groups (δ 2.4–3.5 ppm) .
  • Crystallography : Single-crystal X-ray diffraction resolves regioselectivity in triazole formation .
  • Elemental Analysis : Validates purity (>95%) by matching calculated vs. observed C/H/N ratios .

Q. What in vitro assays are used for preliminary biological screening?

  • Methodological Answer :
  • Antimicrobial Activity : Agar diffusion assays against Staphylococcus aureus and Escherichia coli .
  • Enzyme Inhibition : Fluorometric assays for carbonic anhydrase (hCA I/II) or kinase activity, using 96-well plates .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to determine IC₅₀ values .

Advanced Research Questions

Q. How are reaction conditions optimized to address low yields in piperazine-carbonyl coupling?

  • Methodological Answer :
  • Catalysis : Use of DMAP (4-dimethylaminopyridine) to accelerate acylation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Temperature Control : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 8 hours) and increases yields by 15–20% .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • 2D NMR : HSQC and HMBC correlations differentiate regioisomers (e.g., triazole N1 vs. N2 substitution) .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict NMR chemical shifts to validate experimental data .
  • Isotopic Labeling : ¹⁵N-labeled intermediates clarify nitrogen connectivity in ambiguous cases .

Q. How are structure-activity relationships (SAR) studied for analogs of this compound?

  • Methodological Answer :
  • Substituent Variation : Replace chloro groups with methoxy or trifluoromethyl to assess electronic effects .
  • Bioisosteric Replacement : Substitute triazole with oxadiazole or thiadiazole to probe metabolic stability .
  • Pharmacophore Mapping : Overlay docking poses (e.g., using AutoDock Vina) to identify critical hydrogen-bonding interactions with target enzymes .

Q. Table 2. SAR Trends for Analogous Compounds

ModificationBiological EffectReference
Chloro → MethoxyReduced cytotoxicity (IC₅₀ ↑ 2-fold)
Triazole → OxadiazoleImproved hCA II inhibition (Ki ↓ 40%)

Q. What challenges arise in achieving regioselectivity during triazole synthesis, and how are they mitigated?

  • Methodological Answer :
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) ensures 1,4-regioselectivity for 1,2,3-triazoles .
  • Protecting Groups : Temporary protection of the piperazine nitrogen prevents unwanted side reactions .
  • Kinetic Control : Low-temperature reactions (<0°C) favor the desired triazole tautomer .

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